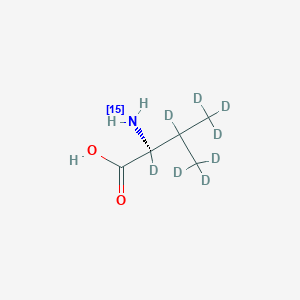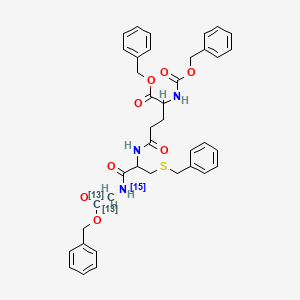
L-Valine-15N,d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine-15N,d8 is a labeled analogue of L-Valine, an essential branched-chain amino acid. This compound is isotopically labeled with deuterium (d8) and nitrogen-15 (15N), making it a valuable tool in various scientific research applications. L-Valine itself is crucial for protein synthesis, muscle growth, and tissue repair .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-15N,d8 involves the incorporation of deuterium and nitrogen-15 into the L-Valine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Valine with deuterium atoms under specific conditions.
Isotopic Labeling: The nitrogen-15 isotope is introduced into the amino group of L-Valine through chemical reactions involving nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes:
Fermentation: Using microorganisms that can incorporate deuterium and nitrogen-15 into L-Valine during their metabolic processes.
Chemical Synthesis: Employing advanced chemical synthesis techniques to introduce the isotopic labels into the L-Valine molecule.
化学反応の分析
Types of Reactions
L-Valine-15N,d8 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo compounds, alcohols, and substituted derivatives of this compound .
科学的研究の応用
L-Valine-15N,d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein synthesis studies and to investigate metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development
作用機序
L-Valine-15N,d8 exerts its effects by participating in protein synthesis and metabolic pathways. The deuterium and nitrogen-15 labels allow researchers to track the compound’s incorporation into proteins and other biomolecules. This helps in understanding the molecular targets and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
L-Valine-13C5,15N: Another isotopically labeled analogue of L-Valine, labeled with carbon-13 and nitrogen-15.
L-Valine-d8: Labeled with deuterium only.
L-Valine-15N: Labeled with nitrogen-15 only
Uniqueness
L-Valine-15N,d8 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
126.19 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1 |
InChIキー |
KZSNJWFQEVHDMF-KTAIWZGFSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[15NH2] |
正規SMILES |
CC(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
